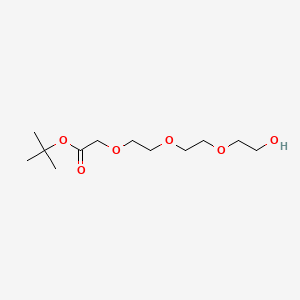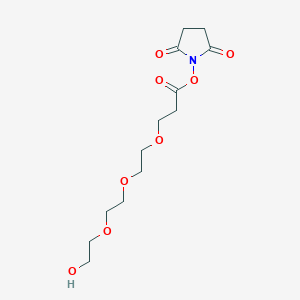
IMM-H007
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMM-H007, also known as 2’,3’,5’-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, is a small molecule compound derived from adenosine. It has shown promising therapeutic potential in various cardiovascular and metabolic diseases. This compound is known for its ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically employs acetic anhydride and pyridine as reagents for acetylation, and the hydroxyphenyl group is introduced using a suitable phenolic compound under basic conditions .
Industrial Production Methods
Industrial production of IMM-H007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
IMM-H007 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
IMM-H007 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of adenosine derivatives under different chemical reactions.
Biology: It is employed in biological studies to understand its effects on cellular processes, particularly those involving AMPK activation.
Medicine: this compound has shown potential in treating cardiovascular diseases, nonalcoholic fatty liver disease, and metabolic disorders. .
Mecanismo De Acción
IMM-H007 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. This compound activates AMPK by binding to its regulatory subunits, leading to the phosphorylation and activation of downstream targets. This activation results in increased fatty acid oxidation, improved glucose uptake, and reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): AICAR is another adenosine derivative that activates AMPK.
Metformin: Metformin is a widely used antidiabetic drug that also activates AMPK.
Uniqueness of IMM-H007
This compound is unique due to its dual mechanism of action involving both AMPK-dependent and AMPK-independent pathways. This dual action allows it to exert broader therapeutic effects, making it a promising candidate for treating various diseases .
Propiedades
Número CAS |
1221412-23-2 |
|---|---|
Fórmula molecular |
C22H23N5O8 |
Peso molecular |
485.453 |
Nombre IUPAC |
N-(3-Hydroxyphenyl)adenosine 2',3',5'-triacetate |
InChI |
InChI=1S/C18H17N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-7,9-10,14-15,25H,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1 |
Clave InChI |
PIFNMFQDQJWHMO-HUUCEWRRSA-N |
SMILES |
OC1=CC(NC2=C3N=CN([C@H]4[CH][CH][C@H](COC(C)=O)O4)C3=NC=N2)=CC=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IMM-H007; IMM H007; IMMH007; WS 070117; WS-070117; WS070117; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















